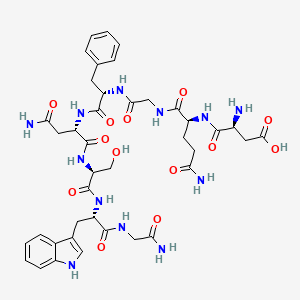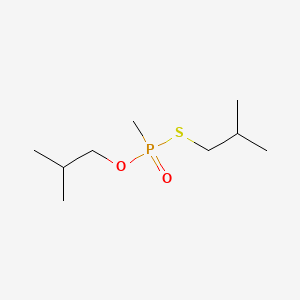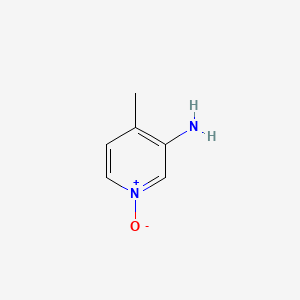
Leucokinin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucokinin III is a neuropeptide found in insects, particularly mosquitoes. It belongs to the leucokinin family, which plays essential roles in regulating physiological processes. Specifically, Leucokinin III is identified in species such as Anopheles gambiae , Aedes aegypti , and Culex salinarius . These peptides are involved in intercellular signaling and have implications for various behaviors and functions.
Synthesis Analysis
The synthesis of Leucokinin III involves the transcription and translation of its corresponding gene. The gene encoding Leucokinin III is identified from the genome of the respective insect species. Once transcribed, the mRNA is translated into the peptide sequence, resulting in the production of Leucokinin III .
Molecular Structure Analysis
The molecular structure of Leucokinin III consists of a specific amino acid sequence. Although variations exist among different mosquito species, Leucokinin III typically contains conserved regions. These regions are crucial for receptor binding and subsequent signaling. Further structural studies are needed to explore any species-specific differences in Leucokinin III .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibition of Digestive Enzyme Release
Leucokinin III, among other neuropeptides, inhibits the release of digestive enzymes, such as protease and amylase, in the larvae of Opisina arenosella (Harshini, Nachman, & Sreekumar, 2002).
Leucokinin Receptor Identification
Research has identified a leucokinin receptor in Drosophila melanogaster, with novel roles suggesting a broader functionality of leucokinins (Radford, Davies, & Dow, 2002).
Leucokinin-like Peptide Receptor in Ticks
A leucokinin-like peptide receptor was cloned from the Southern cattle tick, Boophilus microplus, indicating its presence across different invertebrate species (Holmes et al., 2000).
Role in Fluid Secretion and Intracellular Calcium Elevation
Leucokinin III is involved in stimulating fluid secretion and elevating intracellular calcium in Malpighian tubules of Drosophila melanogaster (Terhzaz et al., 1999).
Ion Transport Stimulation and Inhibition
Leucokinins, including Leucokinin III, stimulate ion transport and can both inhibit and stimulate fluid secretion in insect Malpighian tubules (Hayes et al., 1989).
Identification of Anopheles Leucokinins
Identification and characterization of leucokinins in the mosquito Anopheles gambiae have revealed functional roles in regulating intracellular calcium, hinting at a broad spectrum of leucokinin functionality in various mosquito species (Radford et al., 2004).
Leucokinin and Meal Size Regulation
In Drosophila, mutations in leucokinin and its receptor genes affect meal size and frequency, indicating a role in the regulation of energy balance and feeding behavior (Al-Anzi et al., 2010).
Leucokinin Binding Protein Characterization
Characterization of a leucokinin binding protein in the Malpighian tubules of Aedes aegypti suggests the existence of specific leucokinin receptors in insects (Pietrantonio et al., 2000).
Mécanisme D'action
Leucokinin III exerts its effects by binding to a GPCR expressed in specific tissues. Upon binding, the receptor activates intracellular signaling pathways, leading to changes in cellular responses. In mosquitoes, Leucokinin III influences processes such as fluid secretion in Malpighian tubules, which are critical for osmoregulation and waste elimination. The exact downstream mechanisms remain an active area of research .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKMODLZSECHC-DHPWCFLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N12O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)



![Bis[tris(trimethylsilyl)silyl]zinc](/img/structure/B561298.png)